molecular formula C12H15N5O2 B13345885 tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

Cat. No.: B13345885
M. Wt: 261.28 g/mol
InChI Key: NGFWAERTDCPSEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzotriazole derivatives. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives .

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino(benzotriazol-1-yl)methylidene]carbamate

InChI

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18)

InChI Key

NGFWAERTDCPSEK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/N1C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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